molecular formula C12H10N2O3 B14885148 2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid

2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B14885148
M. Wt: 230.22 g/mol
InChI Key: PQGAQGIILMZDCG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position, a furan ring at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-amine: Similar structure but with an amine group instead of a carboxylic acid group.

    2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.

    2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

Uniqueness

2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in various applications.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c15-12(16)9-6-8(10-2-1-5-17-10)13-11(14-9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16)

InChI Key

PQGAQGIILMZDCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)C(=O)O)C3=CC=CO3

Origin of Product

United States

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